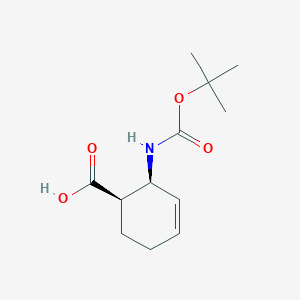

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid

説明

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid: is a versatile chemical compound used in various scientific research fields. Its unique structure and reactivity make it valuable in organic synthesis and drug development.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid typically involves the reaction of cyclohexene with tert-butoxycarbonylamino groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .

化学反応の分析

Types of Reactions: cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonylamino group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

科学的研究の応用

Medicinal Chemistry

cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid serves as a building block for the synthesis of various bioactive compounds. Its derivatives have been studied for their potential as:

- Antibiotics : Similar compounds have shown efficacy against bacterial infections, making them candidates for further development in antibiotic therapy .

- Antifungal Agents : The structural framework of this compound is utilized in synthesizing antifungal agents effective against pathogens such as Candida species .

Organic Synthesis

This compound is employed as an intermediate in organic synthesis, particularly in the preparation of:

- β-amino acids : These are crucial in peptide synthesis and have applications in drug development and combinatorial chemistry .

- Heterocyclic Compounds : The compound can be transformed into various heterocycles that are essential in pharmaceuticals .

Materials Science

In materials science, derivatives of this compound are explored for their potential use in:

- Polymer Chemistry : The compound can be incorporated into polymer matrices, enhancing properties such as mechanical strength and thermal stability .

Case Study 1: Synthesis of Antifungal Compounds

A study demonstrated the synthesis of a series of derivatives from this compound that exhibited significant antifungal activity against Candida albicans. The derivatives were tested for their Minimum Inhibitory Concentration (MIC) values, showing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Development of β-amino Acid Derivatives

Research focused on the efficient synthesis of β-amino acid derivatives from this compound has led to the discovery of compounds with enhanced biological activity. These derivatives were evaluated for their potential as enzyme inhibitors, contributing valuable data to medicinal chemistry databases .

作用機序

The mechanism of action of cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing biochemical processes and cellular functions .

類似化合物との比較

- cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid

- cis-2-tert-Butoxycarbonylamino-cyclooctanecarboxylic acid

- cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid

Uniqueness: cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .

生物活性

Cis-2-tert-Butoxycarbonylamino-cyclohex-3-enecarboxylic acid, commonly referred to as Boc-ACHC, is an organic compound notable for its structural features, which include a cyclohexene ring and a tert-butoxycarbonyl (Boc) protecting group. With the molecular formula and a molar mass of approximately 241.28 g/mol, this compound finds significant applications in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

The biological activity of Boc-ACHC primarily revolves around its role as a precursor in the synthesis of bioactive compounds. Its mechanism of action is largely dependent on its structural modifications post-deprotection of the Boc group. Once the Boc group is removed, the resulting amine can participate in various biochemical interactions, including enzyme inhibition or activation.

- Enzyme Interactions : Boc-ACHC has been employed in studies investigating enzyme mechanisms and protein interactions. It serves as a substrate or an inhibitor in enzymatic pathways, influencing metabolic processes.

- Potential Therapeutic Applications : While specific biological activities of Boc-ACHC are not extensively documented, similar compounds often exhibit significant biological properties, including antimicrobial and anticancer activities. The compound's ability to mimic natural amino acids positions it as a candidate for drug development.

Synthesis and Applications

The synthesis of this compound typically involves reactions between cyclohexene derivatives and tert-butoxycarbonylamino groups under controlled conditions to ensure high yield and purity. It is utilized as a building block in organic synthesis, particularly in peptide chemistry.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Cis-2-Aminocyclohexanecarboxylic Acid | Lacks tert-butoxycarbonyl protection | |

| Cis-2-(tert-Butoxycarbonyl)aminocyclopentane | Smaller ring structure | |

| Cis-2-(tert-Butoxycarbonyl)aminocyclobutane | Even smaller ring; different steric properties |

Study on Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was shown to interact with specific enzymes involved in metabolic pathways. The compound acted as a competitive inhibitor, affecting the enzyme's kinetic parameters significantly. This research highlighted its potential utility in developing inhibitors for therapeutic targets.

Peptide Synthesis

Boc-ACHC has been successfully employed in peptide synthesis protocols. In one experiment, it was used as a starting material to synthesize dipeptides with satisfactory yields within 15 minutes using common coupling reagents. This rapid synthesis underscores its effectiveness as a building block in peptide chemistry.

特性

IUPAC Name |

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h5,7-9H,4,6H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRRLPZJKAWOFL-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C=CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C=CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469607 | |

| Record name | (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233600-33-4 | |

| Record name | (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。